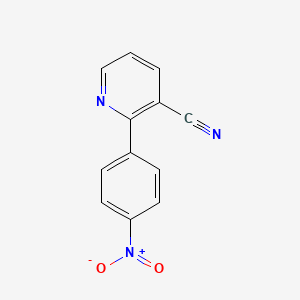

2-(4-Nitrophenyl)pyridine-3-carbonitrile

Description

Contextualization within Pyridine-3-carbonitrile (B1148548) Chemistry

Pyridine-3-carbonitrile, also known as nicotinonitrile, and its derivatives form a cornerstone of heterocyclic chemistry. These compounds are recognized for their versatile reactivity, stemming from the electron-withdrawing nature of the cyano group and the inherent electronic properties of the pyridine (B92270) ring. This reactivity makes them valuable intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. The introduction of a 4-nitrophenyl group at the 2-position of the pyridine-3-carbonitrile core, as seen in the subject compound, significantly influences the molecule's electronic and steric properties, thereby opening new avenues for research and application.

The pyridine-3-carbonitrile scaffold is a common feature in numerous biologically active molecules, with derivatives exhibiting activities such as antiviral, antibacterial, and antifungal properties. ijpsr.com Furthermore, the 2-amino-3-cyanopyridine (B104079) framework is a recognized pharmacophore with a broad spectrum of biological activities. ijpsr.com

Historical Overview of Research on 2-(4-Nitrophenyl)pyridine-3-carbonitrile and its Analogs

Historically, the synthesis of substituted pyridines has been a central theme in organic chemistry. Foundational methods like the Hantzsch pyridine synthesis, first described in 1881, and later developments such as the Kröhnke and Bohlmann-Rahtz syntheses, have provided chemists with powerful tools to construct the pyridine ring. wikipedia.orgresearchgate.netnih.govnih.gov These classical reactions laid the groundwork for the eventual synthesis of more complex derivatives, including those bearing aryl substituents.

While a definitive, seminal paper on the first synthesis of this compound is not readily apparent in a historical context, its conceptualization stems from the broader exploration of 2-arylpyridines. The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, revolutionized the synthesis of biaryl compounds and provided a more direct and efficient route to 2-arylpyridines. This method typically involves the reaction of a halogenated pyridine with an arylboronic acid in the presence of a palladium catalyst. For instance, the Suzuki-Miyaura coupling of 2-chloropyridine-3-carbonitrile with 4-nitrophenylboronic acid would be a logical modern approach to synthesize the title compound.

Early research into nitrophenyl-substituted pyridines was often driven by the desire to understand the electronic effects of the nitro group on the pyridine ring's reactivity and to explore the potential biological activities of these compounds.

Contemporary Research Landscape and Emerging Trends

Current research involving pyridine-3-carbonitrile derivatives is heavily focused on their potential applications in medicinal chemistry and materials science. The 2-amino-3-cyanopyridine scaffold, a close relative of the title compound, is particularly prominent in drug discovery, with studies exploring its utility as an IKK-β inhibitor and an A2A adenosine (B11128) receptor antagonist. ijpsr.com

One of the most significant trends in the synthesis of highly substituted pyridines, including 2-aryl-3-cyanopyridines, is the use of one-pot, multicomponent reactions. bohrium.com These reactions offer several advantages over traditional multi-step syntheses, including increased efficiency, reduced waste, and the ability to generate diverse libraries of compounds for biological screening. For example, a one-pot synthesis of 2-amino-3-cyanopyridine derivatives can be achieved through the condensation of an aldehyde, a methyl ketone, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297). bohrium.com While not a direct synthesis of the title compound, this methodology highlights the current emphasis on efficient and versatile synthetic strategies.

The biological evaluation of nitrophenyl-substituted pyridine derivatives continues to be an active area of research. Studies have explored the anticancer and phosphodiesterase inhibitory activities of various substituted pyridine-3-carbonitriles. manipal.edu Although specific data for this compound is limited in publicly available research, its structural similarity to other biologically active pyridine derivatives suggests its potential for further investigation in these areas.

Table 1: Key Synthetic Methodologies for Pyridine Derivatives

| Synthesis Method | Description | Key Reactants |

| Hantzsch Pyridine Synthesis | A multicomponent reaction to produce dihydropyridines, which are then oxidized to pyridines. | β-ketoester, aldehyde, ammonia (B1221849)/ammonium salt |

| Kröhnke Pyridine Synthesis | Reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. researchgate.net | α-pyridinium methyl ketone salt, α,β-unsaturated carbonyl, ammonium acetate |

| Bohlmann-Rahtz Pyridine Synthesis | Condensation of enamines with ethynylketones followed by cyclodehydration. nih.govnih.gov | Enamine, ethynylketone |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with a halide. | Arylboronic acid, aryl halide, palladium catalyst |

| Multicomponent Reactions | One-pot reactions involving three or more starting materials to form a complex product. bohrium.com | Varies (e.g., aldehyde, ketone, malononitrile, ammonium acetate) |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O2/c13-8-10-2-1-7-14-12(10)9-3-5-11(6-4-9)15(16)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNZPLAHZBESNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718583 | |

| Record name | 2-(4-Nitrophenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-15-0 | |

| Record name | 2-(4-Nitrophenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Strategies for de novo Synthesis of 2-(4-Nitrophenyl)pyridine-3-carbonitrile Scaffolds

The construction of the fundamental this compound framework can be accomplished through several key synthetic strategies.

One-Pot Multicomponent Reaction Approaches

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules from simple starting materials in a single step, offering high atom economy and procedural simplicity. nih.govnih.govnih.gov While direct synthesis of this compound via a one-pot method is not extensively detailed in the literature, analogous syntheses of 2-amino-3-cyanopyridine (B104079) derivatives provide a foundational understanding of this approach. These reactions typically involve the condensation of an aldehyde, a ketone, malononitrile (B47326), and an ammonium (B1175870) source. semanticscholar.orgresearchgate.netresearchgate.net

A plausible one-pot pathway to the target molecule could involve the reaction of 4-nitrobenzaldehyde (B150856), an appropriate ketone, and malononitrile in the presence of a suitable catalyst and solvent system. The selection of reagents and conditions is crucial to favor the formation of the 2-aryl substituted pyridine (B92270) over the more commonly reported 2-amino derivative.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Ref |

| Aromatic Aldehyde | Methyl Ketone | Malononitrile | Ammonium Acetate (B1210297), Microwave | 2-Amino-3-cyanopyridine derivatives | semanticscholar.org |

| Chalcone (B49325) | Malononitrile | Ammonium Acetate | - | 2-Amino-3-cyanopyridine derivatives | ekb.egijpsr.com |

| Aldehyde | Ethyl Cyanoacetate (B8463686) | Acetophenone (B1666503) | Ammonium Acetate, Ethanol (B145695), Reflux | 2-Oxo-1,2-dihydropyridine-3-carbonitrile derivatives | nih.gov |

This table showcases examples of multicomponent reactions for the synthesis of related cyanopyridine derivatives.

Chalcone-Based Condensation Reactions

Chalcones, or 1,3-diaryl-2-propen-1-ones, are versatile intermediates in the synthesis of various heterocyclic compounds, including pyridines. The synthesis of this compound can be envisioned through the reaction of a chalcone bearing a 4-nitrophenyl group with a source of the cyanomethyl group, such as malononitrile, in the presence of a base. ekb.egijpsr.com

The initial step involves the Claisen-Schmidt condensation of 4-nitroacetophenone with a suitable benzaldehyde (B42025) derivative to form the corresponding chalcone. Subsequent reaction with malononitrile and a cyclizing agent would lead to the desired pyridine ring. The reaction conditions, including the choice of base and solvent, play a significant role in the efficiency of the cyclization and the final yield of the product. While many reported syntheses using chalcones and malononitrile result in 2-amino-3-cyanopyridines when ammonium acetate is used, alternative reaction pathways might lead to the desired 2-aryl substitution. researchgate.netsphinxsai.com

| Chalcone Precursor 1 | Chalcone Precursor 2 | Reagent | Product | Ref |

| 4-Aminoacetophenone | Substituted Aromatic Aldehydes | Malononitrile, Guanidine Hydrochloride | 2-Amino-3-cyanopyridine derivatives | ijpsr.com |

| Ferrocenyl Chalcones | - | Malononitrile, Sodium Alkoxide | 2-Alkoxy-3-cyanopyridine derivatives | researchgate.net |

| 4'-Hydroxy Chalcones | - | Malononitrile, Ammonium Acetate | 2-Amino-3-cyanopyridine derivatives | researchgate.net |

This table provides examples of pyridine syntheses starting from chalcone precursors.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has gained significant traction due to its ability to accelerate reaction rates, improve yields, and often lead to cleaner products. mdpi.comscispace.comwjarr.com The application of microwave irradiation to the synthesis of this compound can significantly reduce reaction times compared to conventional heating methods. nih.govsemanticscholar.org

Solvent-free microwave-assisted one-pot reactions for the synthesis of 2-amino-3-cyanopyridine derivatives have been reported, demonstrating the potential of this technology for the efficient construction of the pyridine core. semanticscholar.orgresearchgate.net A similar approach, potentially using a modified set of reactants or catalysts, could be adapted for the synthesis of the target 2-(4-nitrophenyl) derivative. The key advantages of this method include rapid reaction times (often in the order of minutes) and enhanced energy efficiency. mdpi.commdpi.com

| Reaction Type | Reactants | Conditions | Advantages | Ref |

| One-pot condensation | Malononitrile, Aromatic Aldehyde, Methyl Ketone, Ammonium Acetate | Microwave, Solvent-free | Short reaction time, high yields, environmentally friendly | semanticscholar.org |

| Chalcone condensation | 4'-Hydroxy chalcones, Malononitrile, Ammonium Acetate | Microwave, Solventless | Rapid, eco-friendly | researchgate.net |

| Dihydropyridone synthesis | Curcumin, Primary Amines | Microwave, Montmorillonite K-10 | Rapid synthesis of related heterocycles | scispace.com |

This table highlights the benefits of microwave-assisted synthesis for pyridine and related heterocycles.

Catalyst-Free and Green Chemistry Approaches

In line with the principles of green chemistry, synthetic methodologies that minimize or eliminate the use of hazardous reagents and solvents are highly desirable. bohrium.comnih.govrsc.org The development of catalyst-free and solvent-free conditions for the synthesis of pyridine derivatives, including this compound, represents a significant advancement in sustainable chemical manufacturing.

While many multicomponent reactions for cyanopyridine synthesis employ catalysts, some protocols have been developed under catalyst-free conditions, often utilizing microwave irradiation to drive the reaction. semanticscholar.org The use of water or ethanol as environmentally benign solvents is also a key aspect of green chemistry approaches to pyridine synthesis. nih.gov These methods not only reduce the environmental impact but also simplify the work-up and purification procedures.

Derivatization and Functionalization Strategies

Following the synthesis of the core this compound scaffold, further molecular diversity can be achieved through derivatization and functionalization of the pyridine ring.

Introduction of Diverse Substituents on the Pyridine Ring

The pyridine ring of this compound is susceptible to various chemical transformations, allowing for the introduction of a wide range of substituents. The electronic nature of the existing substituents, particularly the electron-withdrawing nitro and cyano groups, influences the reactivity and regioselectivity of these functionalization reactions.

The introduction of different functional groups can modulate the electronic properties and biological activity of the molecule. For instance, the introduction of electron-donating or electron-withdrawing groups at different positions on the pyridine ring can fine-tune the compound's characteristics for specific applications. nih.gov Functionalization can also involve the transformation of the existing cyano group into other functionalities, such as amides or carboxylic acids, further expanding the chemical space accessible from this scaffold. nih.govnih.govnih.gov

| Position on Pyridine Ring | Type of Reaction | Potential Substituents | Potential Impact | Ref |

| Various | Nucleophilic Substitution | Alkoxy, Amino | Altered electronic and biological properties | researchgate.net |

| Various | Cyclization Reactions | Fused heterocyclic rings | Creation of novel polycyclic systems | nih.govekb.eg |

| 5-position | Introduction of Electron-withdrawing groups | Bromo, Cyano, Trifluoromethyl | Modified fluorescence properties | beilstein-journals.org |

This table outlines potential strategies for the derivatization of the pyridine ring.

Modifications of the Nitrophenyl Moiety

The primary and most crucial transformation of the this compound scaffold is the modification of the nitrophenyl group. The electron-withdrawing nitro (-NO₂) group can be readily converted into an amino (-NH₂) group, a transformation that fundamentally alters the electronic properties of the molecule and introduces a versatile nucleophilic center. This reduction is the gateway to a majority of subsequent cyclization and hybridization reactions.

The conversion of the nitro group to an amine yields 2-(4-aminophenyl)pyridine-3-carbonitrile (B596680) , a key intermediate for building fused heterocyclic systems. This reduction can be accomplished through various standard methods, most notably catalytic hydrogenation or the use of metallic reducing agents in acidic media. mdpi.com Catalytic hydrogenation, employing catalysts such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere, is a clean and efficient method. Alternatively, chemical reduction using metals like tin (Sn) or stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a robust and widely used technique. researchgate.net

The choice of reducing agent can be tailored based on the desired reaction conditions and the presence of other functional groups in the molecule. The resulting amino group is significantly more reactive than the nitro group and serves as an essential handle for further molecular elaboration.

| Reagent/Catalyst | Solvent(s) | Conditions | Reference(s) |

| H₂ / Palladium on Carbon (Pd/C) | Ethanol, Methanol, Ethyl Acetate | Room Temperature, 1-4 atm H₂ | mdpi.com |

| Stannous Chloride (SnCl₂) | Concentrated HCl, Ethanol | Reflux | researchgate.net |

| Iron (Fe) / Acetic Acid | Acetic Acid, Ethanol/Water | Reflux | mdpi.com |

| Sodium Borohydride (NaBH₄) / BiCl₃ | Ethanol | Room Temperature | researchgate.net |

| Hydrazine Hydrate (N₂H₄·H₂O) / Pd/C | Ethanol | Reflux | researchgate.net |

Creation of Hybrid Molecular Architectures

Following the reduction of the nitro group, the resulting 2-(4-aminophenyl)pyridine-3-carbonitrile becomes a prime substrate for constructing complex, multi-ring systems. The ortho-positioning of the newly formed amino group relative to the pyridine nitrogen, combined with the adjacent nitrile group, facilitates a range of intramolecular and intermolecular cyclization reactions to form fused hybrid molecules.

A significant synthetic application of 2-(4-aminophenyl)pyridine-3-carbonitrile is its conversion into tetracyclic pyrimido[4,5-b]quinoline derivatives. This transformation involves the construction of a pyrimidine (B1678525) ring fused to the pyridine core of the starting material. The reaction proceeds by treating the ortho-aminoaryl nitrile with a one-carbon synthon, such as formamide (B127407) or triethyl orthoformate. nih.gov

In a typical procedure, heating 2-(4-aminophenyl)pyridine-3-carbonitrile in excess formamide initiates a cyclization reaction. The amino group attacks the nitrile, and subsequent condensation with formamide leads to the formation of the fused pyrimidine ring. This process yields a 5-(4-aminophenyl)pyrimido[4,5-b]quinolin-4-amine . This reaction is a variation of well-established methods for synthesizing fused pyrimidines from ortho-aminonitriles. researchgate.net Further modifications can be performed on the pendant aminophenyl group or the newly formed pyrimidine ring to generate a library of complex derivatives. nih.govcu.edu.eg

| Starting Material | Reagent(s) | Product Type | Key Transformation | Reference(s) |

| 2-(4-Aminophenyl)pyridine-3-carbonitrile | Formamide (HCONH₂) | 5-Arylpyrimido[4,5-b]quinolin-4-amine | Annulation of pyrimidine ring | nih.govresearchgate.net |

| 2-(4-Aminophenyl)pyridine-3-carbonitrile | Triethyl Orthoformate, Acetic Anhydride | 5-Arylpyrimido[4,5-b]quinolin-4-one | Annulation of pyrimidinone ring | nih.gov |

| 2-Amino-3-cyanoquinoline derivatives | N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | N'-(4-Aryl-3-cyanoquinolin-2-yl)formimidamide | Intermediate for Dimroth Rearrangement | cu.edu.eg |

The synthesis of furo[2,3-b]pyridine (B1315467) derivatives from this compound is a multi-step process that requires initial modification of the group at the 2-position of the pyridine ring. A common and effective strategy for forming the furo[2,3-b]pyridine core involves the cyclization of a 2-hydroxypyridine-3-carbonitrile (a 2-pyridone) precursor. nih.gov

To achieve this, the following synthetic sequence can be employed:

Reduction: The nitro group of the starting material is reduced to an amino group to form 2-(4-aminophenyl)pyridine-3-carbonitrile.

Diazotization and Hydrolysis: The resulting amino group on the phenyl ring is not the target for this specific synthesis. Instead, the entire 2-(4-aminophenyl) substituent must be replaced. A more direct route starts from a 2-halopyridine-3-carbonitrile. If one were to start from the amino precursor, 2-aminopyridine-3-carbonitrile, the amino group can be converted into a diazonium salt using sodium nitrite (B80452) and an acid, followed by hydrolysis to yield 2-hydroxy-pyridine-3-carbonitrile.

O-Alkylation and Cyclization: The 2-pyridone is then O-alkylated with an alpha-halo ester, such as ethyl bromoacetate, in the presence of a base. The resulting ether intermediate undergoes an intramolecular Thorpe-Ziegler cyclization, where the methylene (B1212753) group adjacent to the ester carbonyl attacks the nitrile group, leading to the formation of the fused furan (B31954) ring upon hydrolysis and decarboxylation. nih.govsemanticscholar.org

This pathway highlights how the initial scaffold can be extensively modified to create entirely different heterocyclic cores.

The construction of a pyrano[3,2-c]pyridine ring system from this compound presents a significant synthetic challenge due to the required fusion pattern. Most documented syntheses of pyrano[3,2-c]pyridines utilize multi-component reactions with simpler, acyclic starting materials. africanjournalofbiomedicalresearch.comresearchgate.net

A plausible, though undocumented, synthetic route from the pyridine-3-carbonitrile (B1148548) scaffold would necessitate the introduction of functional groups at both the C-3 and C-4 positions of the pyridine ring that can participate in pyran ring formation. A hypothetical pathway could involve:

Nitrile Hydrolysis: The nitrile group at C-3 is hydrolyzed to a carboxylic acid or ester.

Functionalization at C-4: A functional group, such as a hydroxyl or a suitably protected equivalent, is introduced at the C-4 position. This is a non-trivial step and may require a multi-step sequence involving N-oxidation of the pyridine ring to activate the C-4 position towards nucleophilic substitution.

Cyclization: An intramolecular cyclization, such as an esterification or etherification, between the functional groups at C-3 and C-4 would form the fused pyran ring.

Given the complexity and lack of direct precedent, this route remains a theoretical approach to accessing the pyrano[3,2-c]pyridine architecture from the specified starting material.

Creating a hybrid molecule containing both indole (B1671886) and a fused pyrimidine ring system from this compound is a sophisticated process that builds upon the previously described transformations. The most logical strategy involves first constructing the fused pyrimidine ring and then introducing the indole moiety. nih.gov

The synthetic sequence would be as follows:

Formation of the Pyrimido[4,5-b]quinoline Core: As detailed in section 2.2.3.1, the starting material is first converted to 5-(4-aminophenyl)pyrimido[4,5-b]quinolin-4-amine via reduction of the nitro group followed by cyclization with formamide.

Functionalization of the Phenyl Ring: The terminal amino group on the phenyl substituent of the pyrimidoquinoline core is then converted into a more versatile functional group for cross-coupling, such as a halide (e.g., bromo or iodo) via a Sandmeyer reaction. This yields a 5-(4-halophenyl)pyrimido[4,5-b]quinoline intermediate.

Cross-Coupling Reaction: The final step involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling with indoleboronic acid or a Buchwald-Hartwig amination with indole itself, to link the indole nucleus to the pyrimidoquinoline scaffold.

This sequential approach allows for the controlled and convergent assembly of a complex indolyl-pyrimidine hybrid architecture.

Oxidative Cyclization Reactions

The 2-(4-aminophenyl)pyridine-3-carbonitrile intermediate is an ideal substrate for intramolecular oxidative cyclization reactions, particularly the Pschorr cyclization, to generate novel polycyclic aromatic systems. wikipedia.org The Pschorr reaction involves the intramolecular substitution of an aromatic ring by an aryl diazonium salt, which is generated in situ from an ortho-amino-biaryl compound. researchgate.netresearchgate.net

The reaction proceeds via the following steps:

Diazotization: The primary amino group of 2-(4-aminophenyl)pyridine-3-carbonitrile is treated with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C) to form a stable aryl diazonium salt.

Radical Cyclization: The diazonium salt is then decomposed, typically with a copper(I) catalyst (e.g., Cu₂O or copper powder), to generate an aryl radical. This radical undergoes an intramolecular cyclization by attacking the adjacent phenyl ring, forming a new carbon-carbon bond.

Rearomatization: The resulting radical intermediate is then oxidized to afford the final, stable aromatic product.

This reaction sequence applied to 2-(4-aminophenyl)pyridine-3-carbonitrile would result in the formation of a tetracyclic, planar system: dibenzo[c,f] nih.govresearchgate.netnaphthyridine-6-carbonitrile . This method provides a powerful tool for creating rigid, extended π-systems from simple biaryl precursors.

Mechanistic Investigations of Synthetic Transformations

The synthesis of this compound is typically achieved through a multi-component reaction (MCR), a process favored for its efficiency and atom economy. Mechanistic investigations into these transformations have elucidated the probable reaction pathways, highlighting the roles of intermediates, catalysts, and reaction conditions in guiding the formation of the final product.

The formation of the 2-aryl-3-cyanopyridine scaffold, characteristic of this compound, is generally understood to proceed through a sequence of well-established organic reactions when synthesized via a one-pot, four-component reaction involving an aromatic aldehyde (4-nitrobenzaldehyde), malononitrile, an active methylene compound (e.g., a ketone), and ammonium acetate.

The proposed mechanism can be broken down into the following key steps:

Knoevenagel Condensation: The reaction is initiated by the Knoevenagel condensation between 4-nitrobenzaldehyde and malononitrile. rsc.orgnih.gov This step is often catalyzed by a base, which deprotonates the acidic methylene group of malononitrile, forming a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 4-nitrobenzaldehyde. Subsequent dehydration leads to the formation of an α,β-unsaturated compound, 2-(4-nitrobenzylidene)malononitrile (B1204218). rsc.org This initial condensation is a crucial step, and its kinetics can be influenced by solvent polarity. rsc.org

Michael Addition: The next step involves a Michael addition of an enamine, formed in situ from the reaction of the ketone with ammonium acetate, to the electron-deficient double bond of the 2-(4-nitrobenzylidene)malononitrile intermediate. mdpi.com

Cyclization and Dehydration: Following the Michael addition, the intermediate undergoes intramolecular cyclization. The amino group attacks one of the nitrile groups, leading to the formation of a dihydropyridine (B1217469) ring. mdpi.com Subsequent elimination of a molecule of water (dehydration) and a molecule of hydrogen leads to the aromatization of the ring.

Aromatization (Oxidation): The final step is the aromatization of the dihydropyridine intermediate to the stable pyridine ring. This often occurs via oxidation, and in many cases, air is the oxidant. mdpi.com The driving force for this step is the formation of the stable aromatic pyridine ring.

A plausible reaction pathway is detailed in the table below:

| Step | Reactants | Intermediate | Product of Step |

| 1 | 4-Nitrobenzaldehyde, Malononitrile | Aldol-type adduct | 2-(4-Nitrobenzylidene)malononitrile |

| 2 | 2-(4-Nitrobenzylidene)malononitrile, Enamine (from ketone and ammonium acetate) | Michael adduct | Open-chain intermediate |

| 3 | Open-chain intermediate | - | Dihydropyridine derivative |

| 4 | Dihydropyridine derivative | - | This compound |

Catalysts:

A variety of catalysts can be used to promote the synthesis of 2-amino-3-cyanopyridine derivatives, which are structurally related to the target molecule. These catalysts can be broadly categorized as follows:

Base Catalysts: Weak bases are commonly used to facilitate the initial Knoevenagel condensation. rsc.org Ammonium acetate itself can act as a basic catalyst, in addition to being a source of ammonia (B1221849) for the pyridine ring formation. semanticscholar.org

Acid Catalysts: Brønsted acidic ionic liquids have been shown to be efficient and reusable homogeneous catalysts for the synthesis of 2-amino-3-cyanopyridines. researchgate.net Solid acid catalysts have also been employed. researchgate.net

Nanocatalysts: Various nanocatalysts, such as nanostructured Na2CaP2O7 and magnetic nanoparticle-supported catalysts, have been developed to provide high efficiency, reusability, and environmentally friendly reaction conditions. mdpi.comresearchgate.net These catalysts often possess both acidic and basic sites, which can synergistically catalyze different steps of the reaction sequence.

The catalyst plays a crucial role in several stages of the mechanism. For instance, in the Knoevenagel condensation, the catalyst facilitates the deprotonation of the active methylene compound. rsc.org In subsequent steps, the catalyst can promote the formation of the enamine and facilitate the cyclization and dehydration steps. The reusability of heterogeneous catalysts is a significant advantage in green chemistry approaches. mdpi.comresearchgate.net

Reaction Conditions:

The conditions under which the reaction is carried out are critical for its success and efficiency. Key parameters include:

Solvent: The choice of solvent can impact reaction kinetics. For the Knoevenagel condensation, higher solvent polarity can lead to faster reaction rates. rsc.org However, many modern synthetic procedures for related compounds are performed under solvent-free conditions, which is environmentally advantageous. mdpi.comsemanticscholar.org

Temperature: The reaction is often carried out at elevated temperatures, typically at 80 °C or higher, to drive the reaction to completion. mdpi.com

Microwave Irradiation: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields, often in the absence of a solvent. semanticscholar.org This method provides a rapid and efficient way to synthesize 2-amino-3-cyanopyridine derivatives. semanticscholar.org

The interplay between the catalyst and reaction conditions is essential for optimizing the synthesis. For example, a highly active catalyst may allow the reaction to proceed at a lower temperature or in a shorter time. The development of robust and recyclable catalysts, coupled with environmentally benign reaction conditions like solvent-free microwave-assisted synthesis, represents a significant advancement in the preparation of this compound and related compounds.

Spectroscopic and Advanced Analytical Investigations

Elucidation of Molecular Structures using Advanced Spectroscopic Techniques

A combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy, is instrumental in defining the molecular structure of 2-(4-Nitrophenyl)pyridine-3-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), detailed information about the molecular skeleton and the chemical environment of each atom can be obtained.

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring atoms. For pyridine-3-carbonitrile (B1148548) derivatives, the aromatic protons of the pyridine (B92270) and phenyl rings typically appear in the downfield region of the spectrum. The chemical shifts and coupling constants are influenced by the electronic effects of the nitrile and nitro substituents.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of the molecule. The spectrum of a pyridine-3-carbonitrile derivative would show distinct signals for the carbon atoms of the pyridine ring, the phenyl ring, and the nitrile group. The chemical shifts of these carbons are sensitive to their local electronic environment. For instance, the carbon of the nitrile group (C≡N) has a characteristic chemical shift.

2D-NMR techniques , such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between protons and carbons. COSY spectra reveal proton-proton couplings, helping to assign protons within the same spin system, while HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure. These advanced techniques are particularly valuable for unambiguously assigning the signals in complex aromatic systems like that of this compound.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic Protons (Pyridine Ring) | 7.0 - 9.0 |

| ¹H | Aromatic Protons (Phenyl Ring) | 7.0 - 8.5 |

| ¹³C | Aromatic Carbons (Pyridine & Phenyl Rings) | 120 - 160 |

| ¹³C | Nitrile Carbon (C≡N) | 115 - 125 |

Infrared (IR) Spectroscopic Analysis Techniques

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure.

For this compound, the IR spectrum would exhibit several key absorption bands. The presence of the nitrile group (C≡N) is confirmed by a sharp, medium-intensity absorption band in the region of 2200-2240 cm⁻¹. The nitro group (NO₂) gives rise to two strong stretching vibrations, typically an asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine and phenyl rings are expected to appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations within the aromatic rings would be observed in the 1400-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound Note: This table presents expected absorption ranges based on known data for similar functional groups.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretching | 2200 - 2240 |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretching | 1300 - 1370 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C/C=N | Stretching | 1400 - 1600 |

Mass Spectrometry (MS and High-Resolution MS) Applications in Structural Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the compound's molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, which allows for the determination of the elemental composition of the molecule with great confidence. The fragmentation pattern observed in the mass spectrum can also be informative. For example, the loss of the nitro group (NO₂) or the nitrile group (CN) could lead to characteristic fragment ions, further supporting the proposed structure.

Table 3: Mass Spectrometry Data for this compound Note: The exact m/z values are calculated based on the chemical formula C₁₂H₇N₃O₂.

| Technique | Information Obtained | Expected m/z Value |

|---|---|---|

| MS | Molecular Ion Peak [M]⁺ | ~225.05 |

| HRMS | Exact Mass | 225.0538 |

UV-Visible Spectroscopy in Conjugated System Analysis

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for analyzing compounds with conjugated π systems, such as aromatic rings and double bonds. The absorption of UV-Vis light corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

Solid-State Structural Analysis

While spectroscopic techniques provide invaluable information about the molecular structure in solution or the gas phase, solid-state analysis reveals the precise three-dimensional arrangement of molecules in a crystal.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise positions of all atoms in the molecule, as well as bond lengths, bond angles, and torsional angles.

For this compound, an SCXRD analysis would provide an unambiguous confirmation of its molecular structure. It would reveal the planarity of the pyridine and phenyl rings and the dihedral angle between them. Furthermore, SCXRD provides detailed information about the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of the molecules in the crystal lattice. This technique is the gold standard for absolute structural determination.

Theoretical and Computational Studies

Quantum Chemical Characterization and Electronic Structure Analysis

Quantum chemical methods are fundamental to understanding the intrinsic properties of 2-(4-Nitrophenyl)pyridine-3-carbonitrile. These computational tools allow for a detailed exploration of its electronic structure and behavior at the molecular level.

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of many-body systems. For molecules similar to this compound, calculations are commonly performed using the B3LYP functional with basis sets such as 6-311G(d,p) or 6-31G**. These calculations yield an optimized molecular geometry, confirming the stability of the structure.

The predicted geometry typically shows that the bond lengths are influenced by the presence of both electron-donating and electron-withdrawing groups. nih.gov In analogous structures, the two aryl rings are generally not coplanar. nih.gov For the key functional groups, representative bond lengths have been computationally determined in structurally related compounds. For instance, in a pyran derivative also featuring a 4-nitrophenyl group, the C-N bond length of the nitro group is noted to be relatively long due to strong resonance effects with the aromatic ring. researchgate.net

Table 1: Representative Theoretical Bond Lengths for Key Groups in Analogous Structures

| Bond | Typical Bond Length (Å) |

|---|---|

| C-C (in benzene (B151609) ring) | 1.39 |

| C-N (nitro group) | 1.38 - 1.48 |

| N=O (nitro group) | ~1.23 |

| C≡N (nitrile group) | ~1.16 |

Data synthesized from studies on structurally similar compounds. researchgate.netwikipedia.org

Time-Dependent Density Functional Theory (TD-DFT) is employed to study the excited states of the molecule, providing data on electronic transitions. wikipedia.org This analysis helps in understanding the molecule's absorption properties. For a related dinitrophenyl compound, TD-DFT calculations at the B3LYP/6-31+G(d,p) level were used to determine parameters like excitation energy (ΔE), oscillator strength (f₀), and maximum absorption wavelength (λ). wikipedia.org The major electronic transitions are typically characterized as π → π* and n → π* transitions.

Table 2: Example TD-DFT Data for an Analogous Nitrophenyl Compound

| Parameter | Calculated Value |

|---|---|

| Excitation Energy (ΔE) | 4.21 eV |

| Absorption Wavelength (λ) | 294.21 nm |

| Oscillator Strength (f₀) | 0.046 au |

Data from a study on 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro- rsc.orgyoutube.comdiazino[4,5-d]pyrimidine-2,7-dione. wikipedia.org

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for determining molecular reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability.

In molecules like this compound, the HOMO is typically localized on the electron-rich pyridine (B92270) ring, while the LUMO is centered on the electron-withdrawing 4-nitrophenyl and carbonitrile moieties. This distribution facilitates intramolecular charge transfer. The energy gap for similar compounds generally falls in the range of 3 to 4 eV. A smaller energy gap suggests higher reactivity. wikipedia.org

Table 3: Representative HOMO-LUMO Data from Structurally Similar Compounds

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Nitrophenyl-Pyran Derivative | -6.23 | -2.57 | 3.66 |

| Nitrophenyl-Pyrazole Derivative | -5.91 | -2.77 | 3.14 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It elucidates hyperconjugative interactions and intramolecular charge transfer by examining the stabilization energy (E(2)) associated with the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. rsc.org

Table 4: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(C-C) ring | π*(C-C) ring | High |

| LP(O) nitro | π*(N-O) nitro | High |

| LP(N) pyridine | π*(C-C) ring | Moderate |

Data conceptualized from NBO analyses of related heterocyclic and nitrophenyl compounds. wikipedia.org

For this compound, the PDOS plot would be expected to show that the valence band, including the HOMO, is primarily composed of contributions from the p-orbitals of the pyridine ring. Conversely, the conduction band, including the LUMO, would be dominated by contributions from the p-orbitals of the electron-withdrawing 4-nitrophenyl and carbonitrile groups. This visualization directly complements the findings from HOMO-LUMO analysis, illustrating the spatial distribution of the frontier orbitals across the molecular framework.

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to characterize chemical bonding. This method identifies bond critical points (BCPs) between atoms and uses properties at these points, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), to classify interactions.

In studies of related nitroimidazole derivatives, QTAIM has been used to describe weak intermolecular interactions, such as C-H···O and C-H···N hydrogen bonds, which are crucial in determining the crystal packing. A positive value of the Laplacian (∇²ρ(r) > 0) at a BCP is indicative of a closed-shell interaction, typical of ionic bonds and non-covalent contacts. A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, characteristic of covalent bonds. This analysis provides a rigorous framework for understanding the nature and strength of all chemical bonds within the molecule and its crystal lattice.

Molecular Simulation and Modeling

Molecular simulation and modeling techniques are instrumental in predicting the behavior of this compound at an atomic level. These methods allow for the exploration of its interactions with biological targets, its dynamic properties, and its behavior in different solvent environments.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein receptor.

While no specific molecular docking studies focused exclusively on this compound have been identified in the reviewed literature, studies on related pyridine-3-carbonitrile (B1148548) derivatives have demonstrated their potential as inhibitors for various enzymes. For instance, molecular docking studies on other pyridine-3-carbonitrile derivatives have been conducted to evaluate their binding interactions with targets like Dihydrofolate Reductase (DHFR). These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. The binding energies calculated from these simulations provide a quantitative measure of the ligand's affinity for the target.

A hypothetical molecular docking study of this compound against a relevant receptor would involve preparing the 3D structure of the compound and the target protein, followed by running docking algorithms to predict the most stable binding poses. The results would be analyzed to identify crucial amino acid residues involved in the interaction and to estimate the binding affinity.

Table 1: Hypothetical Molecular Docking Parameters for this compound

| Parameter | Description |

| Receptor | A selected protein target (e.g., an enzyme or receptor). |

| Ligand | This compound. |

| Docking Software | e.g., AutoDock, Glide, GOLD. |

| Scoring Function | A function to estimate the binding affinity (e.g., in kcal/mol). |

| Binding Site | The specific pocket or region on the receptor where the ligand is predicted to bind. |

| Key Interactions | Predicted hydrogen bonds, hydrophobic interactions, pi-pi stacking, etc. |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, including conformational changes and interactions with their environment. An MD simulation of this compound would reveal its flexibility, the rotational dynamics of the phenyl and pyridine rings, and its interactions with solvent molecules.

Currently, there are no specific molecular dynamics simulation studies available in the public domain that focus solely on this compound. However, MD simulations have been employed to study the dynamic behavior of other pyridine derivatives, often to understand their stability and interactions within biological systems. Such simulations can complement molecular docking studies by providing a more realistic picture of the ligand-receptor complex in a dynamic state.

Continuum Solvation Models (e.g., COSMO-RS) for Solvation Properties

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method for predicting the thermodynamic properties of fluids and solutions. It combines quantum chemical calculations with statistical thermodynamics to determine properties like solubility, vapor pressure, and partition coefficients.

While a specific COSMO-RS study for this compound is not documented, the methodology can be applied to predict its solvation properties in various solvents. The process involves performing a quantum chemical COSMO calculation for the molecule to generate a screening charge density (σ-profile). This profile is then used in the COSMO-RS step to calculate the chemical potential of the compound in a given solvent, which is the basis for deriving other thermodynamic properties. The COSMO-RS method is advantageous as it does not rely on group-specific parameters and can account for complex electronic effects within the molecule.

Table 2: Predicted Solvation Properties of this compound using COSMO-RS (Hypothetical Data)

| Property | Predicted Value | Unit |

| Solubility in Water | Low | mg/L |

| LogP (Octanol-Water) | Moderate to High | - |

| Henry's Law Constant | Low | Pa·m³/mol |

| Free Energy of Solvation | Solvent-dependent | kcal/mol |

Mechanistic Insights from Computational Chemistry

Computational chemistry offers profound insights into the mechanisms of chemical reactions, helping to elucidate reaction pathways and predict the reactivity and selectivity of molecules.

Computational Pathways for Reaction Mechanisms

The synthesis of this compound likely involves a multi-step reaction. Computational methods can be used to model the reaction mechanism, identify intermediates and transition states, and calculate the energy barriers associated with each step. This information is crucial for optimizing reaction conditions and improving yields.

While no specific computational studies on the reaction mechanism for the synthesis of this compound were found, research on similar pyridine syntheses often employs quantum chemical calculations to explore potential pathways. For example, density functional theory (DFT) calculations can be used to map out the potential energy surface of the reaction, revealing the most favorable reaction route.

Prediction of Reactivity and Selectivity

Computational chemistry can also predict the reactivity and selectivity of this compound in various chemical transformations. By analyzing the electronic structure of the molecule, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), it is possible to identify the most likely sites for electrophilic and nucleophilic attack.

Kinetic investigations of related compounds, such as the pyridinolysis of 4-nitrophenyl and 2,4-dinitrophenyl S-methyl thiocarbonates, have shown that the reactivity is influenced by the electronic nature of the substituents. For this compound, the electron-withdrawing nitro group and cyano group are expected to significantly influence the reactivity of the pyridine and phenyl rings. Computational models can quantify these effects and predict the regioselectivity of reactions such as electrophilic aromatic substitution or nucleophilic addition.

Molecular Interactions and Mechanistic Elucidations

Investigation of Molecular Recognition and Binding Affinities

The interaction of small molecules with biological macromolecules is fundamental to their therapeutic or toxic effects. The structural components of 2-(4-Nitrophenyl)pyridine-3-carbonitrile suggest potential interactions with various enzymes and receptors.

Ligand-Protein Interaction Studies

Although no direct ligand-protein interaction studies for this compound with Dihydrofolate Reductase (DHFR), Human Thymidylate Synthase (HT-hTS), or Cyclooxygenase-2 (COX-2) have been reported, research on related structures provides valuable insights. For instance, molecular docking studies on p-nitrophenyl hydrazones have been conducted to evaluate their potential as anti-inflammatory agents by targeting COX-2. chemrxiv.orgresearchgate.net These studies revealed that the nitrophenyl group can form significant interactions within the enzyme's active site. chemrxiv.orgresearchgate.net It is plausible that the nitrophenyl moiety of this compound could similarly orient within the active site of enzymes like COX-2.

Furthermore, pyridine-containing compounds are known to interact with a wide range of biological targets. nih.govnih.gov The pyridine (B92270) nitrogen can act as a hydrogen bond acceptor, a key interaction in many protein-ligand complexes.

Enzyme Inhibition Mechanism Research

The chemical architecture of this compound suggests it could be investigated as an inhibitor of various enzymes.

Kinase Inhibition: Pyrimidine (B1678525) and pyrazole (B372694) derivatives, which share structural similarities with the pyridine core, have been extensively studied as kinase inhibitors. mdpi.comnih.gov For example, pyrazolo[3,4-d]pyrimidine-based analogs have shown potent inhibitory effects on cancer-related kinases like EGFR and VEGFR2. mdpi.com The pyridine-3-carbonitrile (B1148548) scaffold could potentially serve as a core for designing novel kinase inhibitors.

Acetylcholinesterase Inhibition: While no direct data exists for this compound, other pyridine derivatives have been explored as acetylcholinesterase (AChE) inhibitors. The pyridine ring can participate in cation-π interactions with key residues in the active site of AChE.

Tubulin Interaction: The combination of aromatic rings in this compound is a feature found in some tubulin polymerization inhibitors. Although specific studies on this compound are lacking, its structural resemblance to other bioactive molecules warrants investigation in this area.

Receptor Antagonism Studies

The potential for this compound to act as a receptor antagonist can be inferred from studies on related heterocyclic compounds.

A2A Adenosine (B11128) Receptor: There is no specific information linking this compound to A2A adenosine receptor antagonism.

Toll-like Receptors (TLRs): The role of pyridine-containing compounds in modulating TLR signaling has been an area of interest. However, specific studies on the interaction of this compound with TLRs have not been identified.

Exploration of Intramolecular and Intermolecular Interactions

The spatial arrangement of atoms and functional groups in this compound dictates its non-covalent interaction capabilities, which are crucial for its physical properties and biological activity.

Hydrogen Bonding Networks

The this compound molecule itself lacks strong hydrogen bond donors. However, the nitrogen atom of the pyridine ring and the cyano group, as well as the oxygen atoms of the nitro group, can act as hydrogen bond acceptors. This allows the compound to potentially form hydrogen bonds with donor groups in its environment, such as amino acid residues in a protein binding pocket or solvent molecules.

π-Stacking Interactions

The molecule possesses two aromatic rings, the nitrophenyl ring and the pyridine ring. These rings can engage in π-stacking interactions, which are important for stabilizing protein-ligand complexes and crystal packing. The electron-withdrawing nitro group on the phenyl ring and the electron-deficient nature of the pyridine ring can influence the nature and strength of these π-stacking interactions.

Interactive Data Table of Related Compound Activities

Since direct experimental data for this compound is limited, the following table summarizes the activities of structurally related compounds to provide a comparative context.

| Compound Class | Target/Activity | Key Findings |

| p-Nitrophenyl hydrazones | COX-2 Inhibition | Molecular docking studies suggest potential binding to the active site. chemrxiv.orgresearchgate.net |

| Pyrazolo[3,4-d]pyrimidines | Kinase Inhibition | Potent inhibition of cancer-related kinases like EGFR and VEGFR2. mdpi.com |

| Pyridine derivatives | Antimicrobial Activity | Various pyridine derivatives exhibit significant antimicrobial properties. nih.govresearchgate.netresearchgate.net |

Mechanistic Studies of Biological Activity at the Molecular Level

The evaluation of the antiproliferative activity of compounds like this compound is primarily conducted through in vitro cell-based assays. acs.orgresearchgate.net A cornerstone of this evaluation is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. acs.orgnih.gov This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In this method, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the absorbance of which can be quantified spectrophotometrically.

The general methodology involves several key steps. First, a panel of human cancer cell lines is selected, often including representatives of various cancer types such as colon (HCT-116), liver (HepG-2), and breast (MCF-7) cancers. acs.orgnih.gov These cells are cultured and seeded in microtiter plates. Subsequently, they are exposed to the test compound at a range of concentrations for a defined period, typically 48 or 72 hours. acs.org Following incubation, the MTT reagent is added, and after a further incubation period, the resulting formazan crystals are solubilized. The absorbance is then measured to calculate the percentage of cell viability relative to untreated control cells. From the resulting dose-response curves, the half-maximal inhibitory concentration (IC50) is determined, which represents the concentration of the compound required to inhibit cell proliferation by 50%. nih.govunison.mx To assess selectivity, the compound is often tested against a non-cancerous cell line, such as human fibroblasts (BJ-1), to determine its cytotoxicity towards healthy cells. acs.orgnih.gov

Table 2: Common Methodologies for In Vitro Antiproliferative Activity Evaluation

| Methodology/Technique | Purpose | Typical Cell Lines | Key Output | Reference(s) |

|---|---|---|---|---|

| MTT Assay | Measures cell viability via mitochondrial dehydrogenase activity. | HCT-116 (Colon), HepG-2 (Liver), MCF-7 (Breast), BJ-1 (Normal Fibroblast) | IC50 value (Half-maximal inhibitory concentration). | acs.orgresearchgate.netnih.gov |

| Cell Cycle Analysis | Determines the effect of the compound on cell cycle progression (e.g., G1, S, G2/M phases). | Caco-2 (Colon) | Percentage of cells in each phase; identifies cell cycle arrest. | johnshopkins.edu |

| Apoptosis Assay (qRT-PCR) | Quantifies the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) genes. | Caco-2 (Colon) | Fold change in gene expression, indicating induction of apoptosis. | johnshopkins.edu |

| Molecular Docking | Computationally predicts the binding affinity and mode of interaction with specific protein targets. | N/A (In silico) | Binding energy, identification of key interacting amino acid residues. | acs.orgnih.gov |

Investigations into the molecular mechanisms of antibacterial action for pyridine derivatives often focus on their ability to inhibit essential bacterial processes. nih.govjapsonline.com A primary target for this class of compounds is bacterial DNA gyrase, an enzyme critical for DNA replication, recombination, and repair. nih.gov The mechanism of inhibition typically involves the compound binding to a subunit of the DNA gyrase, thereby blocking its enzymatic activity and leading to a cessation of bacterial cell division. nih.gov Another potential mechanism involves the inhibition of other key cellular proteins, such as FtsZ, a protein that forms the Z-ring at the site of cell division. rsc.orgresearchgate.net Inhibition of FtsZ polymerization disrupts the division process, ultimately causing bacterial cell death. rsc.org

The elucidation of these mechanisms employs a combination of in vitro and in silico techniques. DNA gyrase inhibition assays are performed to directly measure the compound's effect on the enzyme's supercoiling activity. nih.gov Similarly, FtsZ polymerization and GTPase activity assays can confirm the compound's interference with its function. rsc.org Molecular docking studies are widely used to computationally model the interaction between the compound and its putative protein target. nih.govjapsonline.com These simulations can predict the binding pose and energy, identifying key interactions such as hydrogen bonds and hydrophobic contacts with amino acid residues in the active site, which corroborates the in vitro findings. nih.gov For nitrofuran-containing compounds, an additional mechanism involves the reduction of the nitro group by bacterial nitroreductases to form reactive intermediates that can non-specifically damage bacterial DNA, RNA, and proteins. nih.gov

Table 3: Investigational Approaches for Molecular Antibacterial Activity

| Target/Mechanism | Investigational Method | Description | Key Findings | Reference(s) |

|---|---|---|---|---|

| DNA Gyrase Inhibition | Enzyme Inhibition Assay | Measures the ability of the compound to inhibit the supercoiling activity of purified DNA gyrase. | IC50 value for enzyme inhibition. | nih.gov |

| DNA Gyrase Binding | Molecular Docking | Simulates the binding of the compound into the active site of the DNA gyrase protein. | Predicts binding affinity and interacting residues. | nih.gov |

| FtsZ Protein Inhibition | FtsZ Polymerization & GTPase Assays | Assesses the compound's effect on the polymerization of the FtsZ protein and its GTPase activity. | Inhibition of FtsZ assembly and function. | rsc.orgresearchgate.net |

| Nitro-reduction | In vitro reduction assays | Examines the reduction of the nitro group by bacterial nitroreductases. | Formation of reactive electrophilic intermediates. | nih.gov |

| Cellular Morphology | Electron Microscopy | Visualizes changes in bacterial cell structure and division following treatment. | Disruption of cell division, filamentation. | rsc.org |

The molecular mechanisms underlying the antiviral activity of pyridine derivatives are diverse, targeting various stages of the viral life cycle. nih.govnih.gov A common strategy is the inhibition of viral enzymes that are essential for replication. nih.gov For RNA viruses, this often involves targeting the RNA-dependent RNA polymerase (RdRp), which is responsible for replicating the viral genome. nih.gov Compounds can act as nucleotide analogs that, once incorporated, terminate the growing RNA chain, or as non-nucleoside inhibitors that bind to allosteric sites on the polymerase, altering its conformation and inhibiting its function. nih.govnih.gov

Other potential molecular targets include viral proteases, which are necessary for cleaving viral polyproteins into functional units, and helicases, which unwind viral nucleic acids during replication. mdpi.com Some compounds may also interfere with the entry of the virus into the host cell by binding to viral envelope proteins (like the E protein in Dengue virus) and preventing fusion with the host cell membrane. mdpi.com Another mechanism involves inhibiting the maturation of new virus particles. nih.govnih.gov Investigational methods include enzyme inhibition assays using purified viral proteins and cell-based assays that quantify viral RNA or protein production in infected host cells. mdpi.commdpi.com These studies help to pinpoint the specific stage of the viral replication cycle that is being inhibited. mdpi.com

Table 4: Investigational Approaches for Molecular Antiviral Activity

| Target/Mechanism | Investigational Method | Description | Potential Outcome | Reference(s) |

|---|---|---|---|---|

| Viral Polymerase Inhibition | Enzyme Inhibition Assay | Measures the effect of the compound on the activity of purified viral polymerase (e.g., RdRp). | Inhibition of viral genome replication. | nih.govnih.gov |

| Viral Protease Inhibition | Protease Activity Assay | Determines the ability of the compound to block the cleavage of a substrate by a viral protease. | Prevention of viral polyprotein processing. | mdpi.com |

| Viral Entry/Fusion Inhibition | Cell-based Fusion/Entry Assays | Quantifies the inhibition of virus entry into host cells, often using reporter viruses. | Blockade of infection at an early stage. | mdpi.com |

| Post-Exposure Activity | Time-of-Addition Assay | The compound is added at different time points post-infection to identify the targeted replication stage. | Differentiates between early and late-stage inhibitors. | mdpi.com |

| Host Factor Modulation | Gene/Protein Expression Analysis | Examines the compound's effect on host cell pathways that the virus hijacks for replication. | Interference with virus-host interactions. | nih.gov |

Exploration of Structure Activity Relationships Sar

Methodologies for SAR Studies in Pyridine-3-carbonitrile (B1148548) Derivatives

A variety of computational and experimental methodologies are employed to elucidate the SAR of pyridine-3-carbonitrile derivatives. These techniques provide a framework for rational drug design, moving beyond trial-and-error synthesis to a more targeted approach.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds.

2D-QSAR: This approach correlates physicochemical properties (descriptors) of the entire molecule, such as lipophilicity (logP), electronic effects, and steric parameters, with its activity. A 2D-QSAR study was successfully used to create a statistically significant model for new pyridine-3-carbonitriles with vasorelaxant properties. rsc.org

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed, three-dimensional understanding. mdpi.com These methods map the steric and electrostatic fields of aligned molecules to identify regions where modifications would enhance or diminish activity. mdpi.com For a series of thieno-pyrimidine derivatives, CoMFA and CoMSIA models were developed with high predictive correlation coefficients, identifying the contributions of steric, electrostatic, and hydrophobic fields to their biological activity. mdpi.com

Molecular Docking: This computational technique predicts the preferred orientation of a molecule (ligand) when bound to a specific biological target, such as a protein or enzyme. bohrium.com By simulating the interaction at the molecular level, docking can elucidate binding modes and energies. mdpi.com Docking studies on pyridine-3-carbonitrile derivatives targeting the CDK2 protein, for instance, showed a good fit within the binding site, corroborating their observed cytotoxic activity against breast cancer cell lines. bohrium.com

Synthesis of Chemical Libraries: A cornerstone of SAR is the synthesis of a series of related compounds where specific positions on the scaffold are systematically varied. researchgate.netbohrium.com For example, novel pyridine-3-carbonitrile derivatives have been synthesized through one-pot, multi-component reactions, allowing for the efficient creation of a diverse set of molecules for biological evaluation. bohrium.comresearchgate.net

Spectroscopic and Crystallographic Analysis: Techniques such as NMR, FTIR, and X-ray crystallography are used to confirm the chemical structures of newly synthesized derivatives, which is a prerequisite for any reliable SAR study. researchgate.net

Positional and Substituent Effects on Molecular Function

The pyridine (B92270) ring itself is a bioisostere of benzene (B151609), but the nitrogen atom improves aqueous solubility, metabolic stability, and the ability to form hydrogen bonds. nih.gov The cyano (CN) group at position 3 is a strong electron-withdrawing group and a potential hydrogen bond acceptor. In some derivative series, replacing a CN group with a COOEt group led to an increase in polarity and a corresponding decrease in activity, highlighting the importance of the cyano moiety. nih.gov

The 2-(4-Nitrophenyl) group is a critical determinant of activity.

Phenyl Group: An aryl group at the 4-position of a related 1,4-dihydropyridine (B1200194) ring is considered a basic requirement for optimal activity. researchgate.net This suggests the phenyl ring in the 2-position of our target compound is likely crucial for interaction with biological targets, possibly through pi-stacking interactions. mdpi.com

Nitro (NO₂) Group: The nitro group is a potent electron-withdrawing substituent. Studies on related heterocyclic systems have shown that substituents with strong electronic effects can significantly influence activity. mdpi.com For instance, in a series of thieno[2,3-b]pyridine (B153569) derivatives, compounds bearing a cyano (-CN) group on a phenyl ring retained activity, whereas those with a nitro (-NO₂) group lost FOXM1-inhibitory activity. mdpi.com This indicates that while electron-withdrawing properties are important, the specific nature of the group is critical. The position of the nitro group (para) on the phenyl ring also dictates the electronic distribution across the molecule.

SAR studies on related pyridine derivatives provide further insights:

Effect of Halogens: The introduction of halogens (F, Cl, Br) can modulate lipophilicity and electronic properties. nih.gov However, in some studies, pyridine derivatives with halogen atoms exhibited lower antiproliferative activity compared to those with other functional groups. nih.gov

Effect of Alkoxy Groups: The presence and position of methoxy (B1213986) (-OCH₃) groups have been shown to enhance antiproliferative activity. nih.gov An increase in the number of -OCH₃ substituents on the scaffold often leads to a decrease in the IC₅₀ value, signifying increased potency. nih.gov

Effect of Bulky Groups: The addition of bulky substituents can have varied effects. In some cases, bulky groups on the pyridine ring structure lead to lower antiproliferative activity. nih.gov Conversely, for a series of thieno-pyrimidine inhibitors, replacing a smaller group with a bulkier one (e.g., methyl morpholine) in a favorable region led to a significant increase in biological activity. mdpi.com

Table 1: SAR Findings for Selected Pyridine-3-carbonitrile Derivatives This is an interactive table. Click on the headers to sort the data.

| Compound Series / Derivative | Substituent(s) | Key SAR Finding | Biological Activity | Reference |

|---|---|---|---|---|

| Pyridine-3-carbonitriles | Conjugated five-membered rings at C-6 | Specific heterocyclic systems (e.g., containing sulfur) enhanced activity. | Potent vasodilation (IC₅₀ as low as 159.8 μM) | rsc.org |

| Pyridine Derivatives | Increase in -OCH₃ groups | Increasing the number of methoxy groups increased potency. | Antiproliferative (IC₅₀ decreased from >50 μM to 1.0 μM) | nih.gov |

| Pyridine Derivatives | H vs. CH₃ and CN vs. COOEt | CH₃ and CN groups decreased polarity and IC₅₀ values. | Antiproliferative (IC₅₀ varied from 0.18 mM to 21.05 mM) | nih.gov |

| Thieno[2,3-b]pyridines | -CN vs. -NO₂ on phenyl ring | -CN group at position 2 was essential for activity; -NO₂ led to inactivity. | FOXM1 Inhibition | mdpi.com |

| Pyridine Carboxamides | 5-chloro on pyridine ring | Addition of a chloro group enhanced potency. | Urease Inhibition (IC₅₀ = 1.07 µM) | nih.gov |

| Pyrano[3,2-c]pyridines | Phenylallylidene at C-8 | This bulky group contributed to high potency. | Antiproliferative (IC₅₀ = 6.13 μM against MCF-7) | nih.gov |

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a powerful ligand-based drug design strategy that identifies the essential three-dimensional arrangement of chemical features (a pharmacophore) necessary for a molecule to exert a specific biological effect. nih.gov These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

For pyridine-3-carbonitrile derivatives, pharmacophore models have been successfully generated to guide the design of new, more potent compounds. rsc.org In a study of vasorelaxant pyridine-3-carbonitriles, a 3D-pharmacophore model was developed and used to perform a "compare-fit" study of the designed molecules against the generated hypothesis. rsc.org This ensures that newly designed compounds possess the optimal spatial arrangement of functional groups required for binding to the target receptor.

Principles derived from these models for the pyridine-3-carbonitrile class include:

Identification of Key Features: Analysis can reveal specific pharmacophoric sites. For example, Petra/Osiris/Molinspiration (POM) analysis of certain pyridine-3-carbonitrile derivatives identified distinct pharmacophore sites responsible for antifungal and antitumor activities. researchgate.net

Scaffold Hopping and Modification: A pharmacophore model can be used to screen libraries of existing compounds to find new scaffolds that match the required 3D arrangement of features. nih.gov It also guides the modification of an existing scaffold, like 2-(4-Nitrophenyl)pyridine-3-carbonitrile, to better fit the model and improve activity.

Predictive Power: A validated pharmacophore model, often combined with QSAR, can predict the activity of virtual compounds before they are synthesized, saving significant time and resources. rsc.org This approach allows for the rational design of ligands with improved potency and selectivity. For instance, the design of pyrano-pyridine hybrids was assisted by molecular modeling to confirm that the designed compounds made the essential binding interactions predicted to be necessary for anticancer activity. nih.gov

The ultimate goal of these ligand design principles is to create molecules that have a high affinity and specificity for their intended biological target, thereby maximizing therapeutic efficacy.

Advanced Applications and Functional Material Research

Pyridine-3-carbonitrile (B1148548) Compounds as Synthetic Intermediates

Pyridine-3-carbonitrile derivatives, including "2-(4-Nitrophenyl)pyridine-3-carbonitrile," are highly valued as intermediates in organic synthesis due to the reactive nature of the cyano group and the pyridine (B92270) ring. nih.gov These features allow for a variety of chemical transformations, making them key starting materials for the construction of more complex molecular architectures.

Precursors for Complex Heterocyclic Synthesis

The pyridine-3-carbonitrile scaffold is a fundamental starting point for the synthesis of a wide array of complex heterocyclic compounds. nih.govresearchgate.net The presence of the nitrile group (C≡N) offers a versatile handle for various chemical reactions, including cyclization and condensation. For instance, 2-amino-3-cyanopyridine (B104079) derivatives can be used to construct fused pyrimidine (B1678525) rings, leading to the formation of pyridopyrimidines which are of interest in medicinal chemistry. nih.gov The general reactivity of the cyanopyridine moiety allows for its participation in multi-component reactions to build intricate molecular frameworks. nih.gov

The synthesis of various heterocyclic systems often starts from functionalized pyridines. For example, the reaction of 3-(4-chlorophenyl)-l-(2,4-dichlorophenyl)-propen-l-one with ethyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate (B1210297) yields a pyridine carbonitrile derivative. researchgate.net This product can then be further modified through reactions with reagents like phosphorus pentasulfide or phosphorus oxychloride to introduce different functional groups and facilitate the synthesis of diverse heterocyclic structures. researchgate.net

Building Blocks for Polycyclic Systems

The structural framework of "this compound" makes it a suitable building block for the synthesis of polycyclic systems. The pyridine ring can be fused with other aromatic or heterocyclic rings to create extended π-conjugated systems. nih.govnih.gov Such polycyclic aromatic compounds are of interest for their unique electronic and photophysical properties.

The synthesis of polycyclic pyridones has been achieved through ring-opening transformations of related dihydropyrido-oxazine-diones. nih.gov Additionally, thienopyridines can be utilized as precursors for the synthesis of various fused heterocyclic systems like pyridothienopyrimidines and pyridothienotriazines. researchgate.net While a direct synthesis of a polycyclic system from "this compound" is not explicitly detailed in the provided search results, the methodologies applied to similar pyridine-carbonitrile derivatives suggest its potential as a valuable precursor for creating complex, multi-ring structures. nih.govresearchgate.net

Research in Materials Science and Functional Properties

The exploration of pyridine-3-carbonitrile derivatives in materials science is a burgeoning field, driven by their promising optical and electrical characteristics. The presence of both electron-donating and electron-withdrawing groups within their structure can lead to interesting photophysical phenomena.

Investigation of Optical and Electrical Properties

The optical properties of pyridine derivatives are heavily influenced by the nature and position of substituents on the pyridine ring. nih.gov For instance, the introduction of a nitro group can significantly affect the color and electronic absorption spectra of the compound. nih.gov Research on related pyridine-dicarbonitrile systems has shown that these molecules can exhibit thermally activated delayed fluorescence (TADF), a property that is highly desirable for applications in organic light-emitting diodes (OLEDs). nih.gov

The electrical properties of these compounds are also a subject of intense study. Cyclic voltammetry measurements on similar pyridine-3,5-dicarbonitrile (B74902) derivatives have indicated good electron-injecting and hole-blocking properties, which are crucial for their use as electron-transporting materials in organic electronic devices. nih.gov The combination of a pyridine core with various functional groups allows for the fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which in turn dictates their electronic behavior.

Table 1: Photophysical and Electrochemical Properties of Related Pyridine-Dicarbonitrile Compounds

| Compound | Emission Peak (nm) | Photoluminescence Quantum Yield (PLQY) | HOMO (eV) | LUMO (eV) |

|---|---|---|---|---|

| Compound 6 nih.gov | 530 (Toluene) | 0.68 (Toluene, deoxygenated) | -6.31 | -3.02 |